Cas no 2470435-27-7 (3-(1,3,4-thiadiazol-2-yl)piperidine hydrochloride)

3-(1,3,4-Thiadiazol-2-yl)piperidine hydrochloride is a heterocyclic compound featuring a piperidine core fused with a 1,3,4-thiadiazole moiety, offering versatile reactivity for pharmaceutical and agrochemical applications. The hydrochloride salt enhances solubility and stability, facilitating handling and formulation. Its structural framework is valuable in medicinal chemistry, particularly as a building block for bioactive molecules, owing to the thiadiazole ring's electron-rich properties and potential for hydrogen bonding. The compound's rigid scaffold may contribute to improved binding affinity in drug design. Suitable for use in synthetic organic chemistry, it serves as a key intermediate in the development of novel therapeutics, including kinase inhibitors and antimicrobial agents.
3-(1,3,4-thiadiazol-2-yl)piperidine hydrochloride structure
2470435-27-7 structure
Product Name:3-(1,3,4-thiadiazol-2-yl)piperidine hydrochloride
CAS No:2470435-27-7
MF:C7H12ClN3S
MW:205.708278656006
MDL:MFCD32710680
CID:5417166
PubChem ID:154866063
Update Time:2025-11-01

3-(1,3,4-thiadiazol-2-yl)piperidine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2470435-27-7
    • Z4497310767
    • 2-Piperidin-3-yl-1,3,4-thiadiazole;hydrochloride
    • 3-(1,3,4-thiadiazol-2-yl)piperidine hydrochloride
    • EN300-26967536
    • Piperidine, 3-(1,3,4-thiadiazol-2-yl)-, hydrochloride (1:1)
    • MDL: MFCD32710680
    • Inchi: 1S/C7H11N3S.ClH/c1-2-6(4-8-3-1)7-10-9-5-11-7;/h5-6,8H,1-4H2;1H
    • InChI Key: PBSDIIIKXNJVLX-UHFFFAOYSA-N
    • SMILES: N1CCCC(C2=NN=CS2)C1.[H]Cl

Computed Properties

  • Exact Mass: 205.0440463g/mol
  • Monoisotopic Mass: 205.0440463g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 131
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66Ų

3-(1,3,4-thiadiazol-2-yl)piperidine hydrochloride Pricemore >>

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Additional information on 3-(1,3,4-thiadiazol-2-yl)piperidine hydrochloride

Introduction to 3-(1,3,4-thiadiazol-2-yl)piperidine hydrochloride (CAS No. 2470435-27-7) in Modern Pharmaceutical Research

3-(1,3,4-thiadiazol-2-yl)piperidine hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 2470435-27-7, represents a significant compound in the realm of pharmaceutical chemistry. This heterocyclic derivative has garnered considerable attention due to its unique structural properties and promising biological activities. The compound combines a thiadiazole moiety with a piperidine ring, forming a scaffold that is highly versatile for drug design and development. The hydrochloride salt form enhances its solubility and stability, making it an attractive candidate for further investigation in medicinal chemistry.

The thiadiazole core is a well-documented pharmacophore in medicinal chemistry, known for its broad spectrum of biological activities including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. Its incorporation into the piperidine framework introduces additional functional groups that can modulate binding interactions with biological targets. This combination has been strategically explored in the development of novel therapeutic agents targeting various diseases.

In recent years, the pharmaceutical industry has seen a surge in interest for small molecule inhibitors targeting protein-protein interactions (PPIs). The unique binding pockets of PPIs pose significant challenges for drug design due to their large surface areas and lack of well-defined binding sites. However, compounds like 3-(1,3,4-thiadiazol-2-yl)piperidine hydrochloride offer promising solutions by leveraging their ability to disrupt or modulate these interactions. Preliminary studies have shown that derivatives of this compound exhibit inhibitory activity against certain PPIs, making them valuable tools for investigating disease mechanisms and developing new treatments.

The piperidine moiety itself is another pharmacophore that has been extensively studied for its role in enhancing drug-like properties such as solubility, metabolic stability, and bioavailability. Its structural flexibility allows for modifications that can fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. When combined with the thiadiazole ring, the resulting compound exhibits a balanced set of properties that make it suitable for further exploration in drug discovery.

One of the most compelling aspects of 3-(1,3,4-thiadiazol-2-yl)piperidine hydrochloride is its potential in oncology research. Cancer cells often exhibit altered signaling pathways that contribute to their proliferation and survival. By targeting these pathways with small molecule inhibitors, researchers aim to develop more effective cancer therapies. The structural features of this compound suggest that it may interact with key enzymes or receptors involved in cancer cell signaling. Early preclinical studies have hinted at its ability to inhibit the growth of certain cancer cell lines, although further research is needed to fully elucidate its mechanisms of action.

Another area where this compound shows promise is in neurodegenerative diseases research. Neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease are characterized by the aggregation of misfolded proteins and dysregulation of neural signaling pathways. Small molecule inhibitors that can modulate these processes have been explored as potential therapeutics. The unique structural features of 3-(1,3,4-thiadiazol-2-yl)piperidine hydrochloride make it a candidate for developing drugs that can interfere with protein aggregation or restore normal neural function.

The synthesis of 3-(1,3,4-thiadiazol-2-yl)piperidine hydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the thiadiazole ring typically involves condensation reactions between appropriate precursors under controlled conditions. Subsequent functionalization with the piperidine moiety follows established protocols in heterocyclic chemistry. The final step involves conversion to the hydrochloride salt to improve solubility and stability.

In conclusion,3-(1,3,4-thiadiazol-2-yl)piperidine hydrochloride (CAS No. 2470435-27-7) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and promising biological activities make it an attractive candidate for further investigation in various therapeutic areas including oncology and neurodegenerative diseases. As research continues to uncover new applications for this compound,it is likely to play an increasingly important role in the development of novel therapeutic agents.

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